molecular formula C18H25N3O2 B2948663 3-[[1-(2-Ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380172-27-8

3-[[1-(2-Ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2948663
M. Wt: 315.417
InChI Key: HSMNWVBYPBQSCT-UHFFFAOYSA-N
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Description

The compound “3-[[1-(2-Ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one” is a complex organic molecule that contains a quinazolinone and a piperidine moiety . Quinazolinones are a class of organic compounds with a wide range of biological activities, and piperidines are a class of organic compounds used as building blocks in the synthesis of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The synthesis of such compounds often involves techniques such as hydrogenation, cyclization, cycloaddition, annulation, and amination .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine moiety is a six-membered ring containing one nitrogen atom and five carbon atoms . The quinazolinone moiety is a bicyclic compound containing two nitrogen atoms .

properties

IUPAC Name

3-[[1-(2-ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-2-23-12-11-20-9-7-15(8-10-20)13-21-14-19-17-6-4-3-5-16(17)18(21)22/h3-6,14-15H,2,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMNWVBYPBQSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(2-Ethoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

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